4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine
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Overview
Description
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring. This specific compound is notable for its bromine substitution at the 4th position and an amine group at the 2nd position, making it a valuable molecule in various scientific research fields .
Preparation Methods
The synthesis of 4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine can be achieved through several methods:
Cu-catalyzed reactions: This method involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid as a catalytic system.
Microwave-assisted reactions: These reactions utilize microwave irradiation to accelerate the synthesis process, providing a more efficient route.
Pyrrole-based reactions: These involve the condensation of 2-aminopyrrole-3-carbonitriles with formic acid, followed by conversion to chlorinated derivatives using POCl3.
Chemical Reactions Analysis
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are used to form derivatives of the compound.
Scientific Research Applications
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine has several applications in scientific research:
Cancer Research: It is used as a scaffold for developing kinase inhibitors, which are crucial in cancer treatment.
Drug Development: The compound serves as a building block for synthesizing various pharmaceutical agents.
Biological Studies: It is used in studies involving protein kinases and other molecular targets.
Mechanism of Action
The mechanism of action of 4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine can be compared with other pyrrolopyrimidine derivatives:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but have different substituents and applications.
Piritrexim: A synthetic antifolate with a pyrrolopyrimidine core, used in cancer treatment.
Properties
Molecular Formula |
C6H5BrN4 |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-5H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h2H,1H2,(H2,8,10,11) |
InChI Key |
KAOVYQJNJHHXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C(=NC(=N2)N)Br |
Origin of Product |
United States |
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